molecular formula C19H25N B13991387 N,N-diethyl-3,3-diphenylpropan-1-amine CAS No. 5341-16-2

N,N-diethyl-3,3-diphenylpropan-1-amine

Cat. No.: B13991387
CAS No.: 5341-16-2
M. Wt: 267.4 g/mol
InChI Key: JAWDDAJYAYSIEW-UHFFFAOYSA-N
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Description

N,N-diethyl-3,3-diphenylpropan-1-amine: is an organic compound with the molecular formula C19H25N. It is a derivative of 3,3-diphenylpropan-1-amine, characterized by the presence of two ethyl groups attached to the nitrogen atom. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3,3-diphenylpropan-1-amine typically involves the alkylation of 3,3-diphenylpropan-1-amine with diethyl sulfate or diethyl iodide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-3,3-diphenylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of strong bases.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the substituent used.

Scientific Research Applications

N,N-diethyl-3,3-diphenylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: It serves as a precursor in the development of drugs for treating cardiovascular diseases and other medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,3-diphenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    3,3-Diphenylpropan-1-amine: The parent compound without the diethyl substitution.

    N,N-dimethyl-3,3-diphenylpropan-1-amine: A similar compound with methyl groups instead of ethyl groups.

    3,3-Diphenylpropylamine derivatives: Various derivatives with different substituents on the nitrogen atom.

Uniqueness: N,N-diethyl-3,3-diphenylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diethyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

5341-16-2

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

N,N-diethyl-3,3-diphenylpropan-1-amine

InChI

InChI=1S/C19H25N/c1-3-20(4-2)16-15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3

InChI Key

JAWDDAJYAYSIEW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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